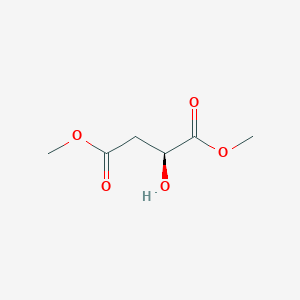

(S)-Dimethyl 2-hydroxysuccinate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

dimethyl (2S)-2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEKNCXYRGKTBJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892497 | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-55-0 | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, hydroxy-, dimethyl ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(-)-Dimethyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl (2S)-2-hydroxysuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dimethyl (2S)-2-hydroxybutanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Role of Chiral Building Blocks in Modern Synthesis

An In-depth Technical Guide to (S)-Dimethyl 2-hydroxysuccinate

In the landscape of contemporary drug discovery and materials science, the demand for enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms within a molecule can dictate its biological activity, toxicity, and physical properties. This compound, also known as Dimethyl L-(-)-malate, represents a quintessential chiral building block—a versatile and readily accessible starting material that provides a gateway to complex, stereochemically defined target molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers and scientists who leverage such synthons to innovate in their respective fields.

Chemical Identity and Molecular Architecture

This compound is the dimethyl ester of L-malic acid. Its structure is characterized by a four-carbon succinate backbone, functionalized with a hydroxyl group at the C2 position and two methyl ester groups at C1 and C4. The "(S)" designation denotes the specific stereoconfiguration at the chiral center (C2), which is crucial for its utility in asymmetric synthesis.

Key Identifiers:

-

IUPAC Name: Dimethyl (2S)-2-hydroxybutanedioate

-

Synonyms: Dimethyl L-(-)-malate, L-(-)-Malic Acid Dimethyl Ester[1], (S)-(-)-Dimethyl malate[2]

-

Molecular Formula: C₆H₁₀O₅[1]

-

InChI Key: YSEKNCXYRGKTBJ-BYPYZUCNSA-N[2]

-

Canonical SMILES: COC(=O)C--INVALID-LINK--C(=O)OC[1]

The presence of a hydroxyl group, two ester functionalities, and a defined stereocenter makes this molecule a highly valuable synthon for introducing chirality and versatile functional handles into larger molecules.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are fundamental for the identification, handling, and application of any chemical compound.

Physical Properties

The macroscopic properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification procedures, and appropriate storage protocols.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 104-108 °C @ 1 mm Hg | [2] |

| Density | 1.232 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.435 - 1.441 | [2] |

| Optical Rotation ([α]20/D) | -6.5° (neat) | [2] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [2] |

| Storage Temperature | 2-8°C | [2] |

Causality Insight: The negative sign of the optical rotation (levorotatory) is a direct consequence of the (S)-configuration at the chiral center and how it interacts with plane-polarized light.[3] The relatively high boiling point and density are attributable to the polar ester and hydroxyl groups, which lead to significant intermolecular dipole-dipole interactions.

Computational Data

Computational models provide valuable predictions of a molecule's behavior in various chemical and biological systems.

| Descriptor | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 72.83 Ų | [1] |

| LogP (Octanol-Water Partition Coeff.) | -0.9166 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Rotatable Bonds | 3 | [1] |

Expertise Note: The low LogP value indicates a high degree of hydrophilicity, consistent with its polar functional groups. The TPSA is a key predictor of drug transport properties, suggesting this molecule and its derivatives may have moderate cell permeability.

Synthesis Protocol: Fischer Esterification of L-Malic Acid

The most common and efficient synthesis of this compound is the direct Fischer esterification of its parent carboxylic acid, L-malic acid. This reaction utilizes an excess of methanol as both a reagent and a solvent, with a strong acid catalyst. Thionyl chloride is often preferred as it reacts with methanol to generate HCl in situ, avoiding the addition of water, and its byproducts (SO₂ and HCl) are gaseous, which helps drive the reaction to completion.[2]

Logical Workflow for Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Methodology

Self-Validating Protocol: This protocol includes an in-process control (TLC monitoring) to ensure the reaction proceeds to completion before initiating the work-up, thereby maximizing yield and purity.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve L-malic acid (e.g., 59.9 g, 0.45 mol) in methanol (400 mL). Cool the solution in an ice-water bath.[2]

-

Reagent Addition: Slowly add thionyl chloride (117 g, 0.98 mol) dropwise to the stirred solution, maintaining the temperature below 10°C.

-

Causality: The slow addition is critical to control the exothermic reaction between thionyl chloride and methanol.

-

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature (25°C) overnight.[2]

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with an ethyl acetate:methanol (10:1) mobile phase until the starting material (L-malic acid) is no longer visible.[2]

-

Solvent Removal: Once the reaction is complete, remove the excess methanol and volatile byproducts under reduced pressure using a rotary evaporator.[2]

-

Aqueous Work-up: To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (200 mL) to neutralize any remaining acid.

-

Trustworthiness: This neutralization step is crucial to prevent acid-catalyzed hydrolysis of the ester product during extraction.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).[2]

-

Washing: Combine the organic layers and wash sequentially with water (3 x 80 mL) and saturated brine (3 x 80 mL) to remove any remaining inorganic salts and water-soluble impurities.[2]

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the final product, this compound, as a light yellow oil. A typical reported yield is around 98%.[2]

Applications in Asymmetric Synthesis

The true value of this compound lies in its application as a chiral precursor. Its functional groups can be selectively manipulated to build complex molecular frameworks with high stereochemical control.

-

Chiral Synthon: It serves as a versatile C4 building block. The stereocenter is already set, allowing chemists to elaborate the rest of the molecule without the need for a separate asymmetric induction step.

-

Pharmaceutical Intermediates: This chiral synthon has been instrumental in preparing key intermediates for biologically active molecules. Notable examples include the synthesis of cytochrome P450 metabolites of arachidonic acid and the development of cyclic sulfolanes that exhibit potential as HIV-1 protease inhibitors.[2]

Logical Relationship of Functional Groups to Applications

Caption: Utility of functional groups in this compound.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent.

-

GHS Hazard Classification:

-

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate PPE, including safety glasses with side-shields or goggles, nitrile rubber gloves, and a lab coat.[4][5]

-

Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4]

-

Keep away from heat, sparks, and open flames.[5]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

-

References

- 1. chemscene.com [chemscene.com]

- 2. Dimethyl malate | 617-55-0 [chemicalbook.com]

- 3. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Dimethyl succinate CAS#: 106-65-0 [m.chemicalbook.com]

Section 1: Core Molecular Profile and Characterization

An In-Depth Technical Guide to (S)-Dimethyl 2-hydroxysuccinate (CAS 617-55-0) for Advanced Synthesis and Application

Prepared for: Researchers, Scientists, and Drug Development Professionals Core Focus: Strategic use as a chiral building block in asymmetric synthesis.

This guide provides a comprehensive technical overview of this compound, a versatile chiral synthon derived from the natural chiral pool. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential in complex synthetic challenges.

This compound, also known as Dimethyl L-(-)-malate, is the dimethyl ester of L-malic acid.[1][2] Its value stems from the C2 stereocenter with a defined (S)-configuration, which is derived from an inexpensive and readily available natural starting material.[3] This molecule features three key functional groups: a secondary hydroxyl group and two methyl esters, providing multiple reaction sites for synthetic transformations.[2]

Its appearance is typically a colorless to pale yellow liquid, and it is soluble in water and various organic solvents, making it adaptable to a wide range of reaction conditions.[2]

Table 1: Physicochemical and Spectroscopic Identifiers

| Property | Value | Source(s) |

| CAS Number | 617-55-0 | [1][4] |

| Molecular Formula | C₆H₁₀O₅ | [1] |

| Molecular Weight | 162.14 g/mol | [1][4] |

| IUPAC Name | Dimethyl (2S)-2-hydroxybutanedioate | [2][5] |

| Synonyms | Dimethyl (S)-(-)-malate, L-(-)-Malic Acid Dimethyl Ester | [1][2][4] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 1.223 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.435 | [4] |

| Optical Rotation ([α]20/D) | -6.5° (neat) | [4] |

| SMILES | COC(=O)C--INVALID-LINK--C(=O)OC | [4] |

| InChI Key | YSEKNCXYRGKTBJ-BYPYZUCNSA-N | [2][4] |

Structural Elucidation and Quality Control

The identity and purity of this compound are confirmed using a standard suite of analytical techniques.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular backbone and the presence of key functional groups.

-

FTIR Spectroscopy: Identifies characteristic vibrational frequencies, such as the broad O-H stretch for the hydroxyl group (~3400 cm⁻¹) and the strong C=O stretch for the ester groups (~1730 cm⁻¹).

-

Mass Spectrometry: Verifies the molecular weight and provides fragmentation patterns for structural confirmation.[5]

-

Chiral HPLC/GC: Essential for determining enantiomeric purity (enantiomeric excess, e.e.), ensuring the stereochemical integrity of the material.

-

Polarimetry: Measures the specific optical rotation, providing a quick and reliable confirmation of the correct enantiomer.[4]

Section 2: Synthesis and Purification: A Validated Protocol

The most direct and economically viable synthesis of this compound is the Fischer esterification of L-malic acid. This method leverages inexpensive starting materials and a well-understood reaction mechanism.

Causality of the Experimental Design: The protocol below is designed as a self-validating system. The use of excess methanol is crucial as it serves as both a reagent and a solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. The acid catalyst protonates the carbonyl oxygen of the carboxylic acids, rendering them more electrophilic and susceptible to nucleophilic attack by methanol. The final purification by vacuum distillation is selected due to the compound's relatively high boiling point and to prevent thermal decomposition that might occur at atmospheric pressure.[6]

Caption: General workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (1.0 eq) and an excess of anhydrous methanol (10-20 eq).

-

Catalysis: Carefully add concentrated sulfuric acid (0.05-0.1 eq) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Solvent Removal: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization & Extraction: Dilute the residue with ethyl acetate. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until CO₂ evolution ceases and the aqueous layer is neutral or slightly basic (pH 7-8). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by vacuum distillation (a reported boiling point is 104-108 °C at 1 mmHg) to yield this compound as a colorless oil.[6]

Section 3: Applications in Asymmetric Synthesis and Drug Development

The primary utility of this compound is as a versatile chiral building block. Its predefined stereochemistry allows for the efficient construction of complex, enantiomerically pure molecules, a critical requirement in modern drug development.

The Chiral Synthon Paradigm

By incorporating this molecule, chemists can transfer its existing stereocenter into a target molecule. This strategy is often more efficient and cost-effective than establishing chirality through asymmetric catalysis or resolving a racemic mixture later in a synthetic sequence. The hydroxyl and ester functionalities serve as handles for a variety of transformations, including nucleophilic substitution, oxidation, reduction, and acylation.

Caption: Strategic applications of this compound as a versatile chiral building block.

Case Study: Synthesis of HIV-1 Protease Inhibitors

This compound has been utilized as a chiral synthon in the development of novel inhibitors targeting HIV-1 protease.[4][6] In these syntheses, the molecule serves as a central scaffold. The hydroxyl group can be converted into other functionalities or used as an anchor point, while the esters can be hydrolyzed and coupled with other fragments. The inherent (S)-stereochemistry at the C2 position is critical for achieving the correct three-dimensional orientation required for potent binding to the enzyme's active site.

Application in Biodegradable Polymers

Derivatives of (S)-malic acid are valuable for creating biodegradable and biocompatible polyesters, such as poly(malic acid) (PMLA).[3] this compound is a direct precursor in this field. Through transesterification or polycondensation reactions, it can be polymerized with various diols to create chiral polyesters. These materials are of significant interest for advanced applications in:

-

Drug Delivery Systems: Encapsulating therapeutic agents for controlled release.

-

Tissue Engineering: Serving as biocompatible scaffolds for cell growth.

The chirality and functionality of the resulting polymers can influence their physical properties, degradation rates, and interaction with biological systems.[3]

Section 4: Handling, Storage, and Safety

Proper handling and storage are critical to maintain the high purity and stereochemical integrity of this compound.

Table 2: Safety and Storage Recommendations

| Parameter | Recommendation | Rationale |

| Storage Temperature | 2-8°C | Minimizes potential degradation and side reactions.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Prevents slow oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and hydrolysis from ambient moisture. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, reducing agents | Can react exothermically or lead to decomposition.[7] |

| Primary Hazard | Causes serious eye irritation (H319) | Appropriate personal protective equipment (PPE), including safety glasses or goggles, is mandatory.[8] |

Conclusion

This compound (CAS 617-55-0) is more than a simple chemical reagent; it is a strategic tool for the efficient construction of complex chiral molecules. Its derivation from the natural chiral pool provides an economical and reliable source of stereochemistry. For researchers in drug discovery, medicinal chemistry, and materials science, a thorough understanding of its properties, synthesis, and reactive potential is key to unlocking innovative solutions for asymmetric synthesis challenges.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 617-55-0: (S)-(-)-Dimethyl malate | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl (S)-(-)-malate 98 617-55-0 [sigmaaldrich.com]

- 5. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dimethyl malate | 617-55-0 [chemicalbook.com]

- 7. Dimethyl succinate | 106-65-0 [chemicalbook.com]

- 8. merckmillipore.com [merckmillipore.com]

L-(-)-Malic Acid Dimethyl Ester structure

An In-Depth Technical Guide to the Structure, Properties, and Applications of L-(-)-Malic Acid Dimethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-(-)-Malic Acid Dimethyl Ester, a chiral molecule derived from the naturally occurring L-Malic acid, serves as a versatile synthon in modern organic chemistry. Its unique stereochemistry and functional groups make it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development. Detailed experimental protocols and analytical methodologies are presented to provide a practical resource for researchers in the field.

Introduction: The Significance of Chirality and L-(-)-Malic Acid Dimethyl Ester

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The ability to synthesize enantiomerically pure compounds is therefore a cornerstone of modern pharmaceutical science.[1][2]

L-(-)-Malic Acid Dimethyl Ester, also known as Dimethyl L-(-)-Malate, emerges from the "chiral pool," a collection of readily available, inexpensive, and enantiomerically pure natural products.[1] Its parent compound, L-Malic acid, is a key intermediate in the citric acid cycle, a fundamental metabolic pathway in all living organisms.[3][4][5] The esterification of L-Malic acid to its dimethyl ester derivative provides a more versatile and reactive intermediate for organic synthesis, protecting the carboxylic acid groups while leaving the hydroxyl group available for further transformations. This guide will delve into the technical details of this important chiral building block.

Physicochemical Properties and Structural Elucidation

The utility of L-(-)-Malic Acid Dimethyl Ester in synthesis is largely dictated by its physical and chemical properties. A thorough understanding of these characteristics is essential for its effective handling, reaction design, and purification.

Chemical Structure

The molecular structure of L-(-)-Malic Acid Dimethyl Ester is characterized by a four-carbon backbone with two methyl ester groups and a hydroxyl group at the C2 position. The "L" designation and the "(-)" sign in its name refer to its levorotatory optical activity, a direct consequence of the (S)-configuration at the chiral center.

IUPAC Name: Dimethyl (2S)-2-hydroxybutanedioate[6] Synonyms: L-(-)-Apple Acid Dimethyl Ester, L-(-)-Malic Acid Dimethyl Ester[7]

Physical and Chemical Data

A summary of the key physicochemical properties of L-(-)-Malic Acid Dimethyl Ester is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₅ | [8][9] |

| Molar Mass | 162.14 g/mol | [8][9] |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Density | 1.232 g/mL at 20°C | [8] |

| Boiling Point | 104-108°C at 1 mm Hg | [8] |

| Flash Point | >230°F (>110°C) | [8] |

| Solubility | Soluble in water | [6][10] |

| Purity (GC) | >98.0% | [7] |

| CAS Number | 617-55-0 | [7] |

Synthesis and Purification: From Natural Acid to Chiral Synthon

The most common and efficient method for the preparation of L-(-)-Malic Acid Dimethyl Ester is the direct esterification of L-Malic acid. This process, often catalyzed by an acid, is a straightforward yet critical transformation for unlocking the synthetic potential of the parent molecule.

Fischer Esterification: A Reliable Synthetic Route

The Fischer esterification reaction provides a high-yield pathway to L-(-)-Malic Acid Dimethyl Ester. The mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol.

Reaction Scheme: HOOC-CH(OH)-CH₂-COOH + 2 CH₃OH --[H⁺]--> CH₃OOC-CH(OH)-CH₂-COOCH₃ + 2 H₂O

A detailed, field-proven protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of L-(-)-Malic Acid Dimethyl Ester

Materials:

-

L-Malic acid (1.0 eq)

-

Methanol (excess, solvent)

-

Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice-water bath

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-Malic acid in an excess of methanol. Place the flask in an ice-water bath to control the initial exothermic reaction.

-

Catalyst Addition: Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the cooled solution while stirring. The use of thionyl chloride is often preferred as it reacts with any water present and drives the equilibrium towards the product.[11]

-

Reaction: Remove the ice-water bath and allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

-

Work-up: After the reaction is complete, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: To the residue, add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Extract the aqueous layer with ethyl acetate (3x).[11]

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[11]

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude L-(-)-Malic Acid Dimethyl Ester as an oil.

Purification Strategies

For most applications, the crude product obtained from the synthesis is of sufficient purity. However, for high-purity requirements, such as in the synthesis of active pharmaceutical ingredients (APIs), further purification may be necessary.

-

Vacuum Distillation: This is the most common method for purifying L-(-)-Malic Acid Dimethyl Ester, taking advantage of its relatively high boiling point.

-

Flash Chromatography: For smaller scales or to remove closely related impurities, flash column chromatography on silica gel can be employed.

A generalized workflow for the synthesis and purification is depicted in the following diagram.

Caption: Generalized workflow for the synthesis and purification of L-(-)-Malic Acid Dimethyl Ester.

Applications in Drug Development and Organic Synthesis

The presence of a stereocenter and multiple functional groups makes L-(-)-Malic Acid Dimethyl Ester a highly valuable chiral building block in asymmetric synthesis.

Chiral Auxiliary and Building Block

L-(-)-Malic Acid Dimethyl Ester can be used directly as a chiral building block, where its carbon skeleton is incorporated into the final target molecule.[1] Alternatively, it can be modified to act as a chiral auxiliary, a temporary functional group that directs the stereochemical outcome of a reaction on a prochiral substrate before being cleaved.[12]

Synthesis of Bioactive Molecules

This chiral synthon has been instrumental in the synthesis of a variety of biologically active compounds. For instance, it has been utilized in the preparation of cytochrome P450 metabolites of arachidonic acid and in the development of cyclic sulfolanes with potential HIV-1 protease inhibition activity.[11]

Nanoconjugate Platforms for Drug Delivery

Recent research has explored the use of polymers derived from malic acid and its esters in drug delivery systems.[13] Copolymers of poly(β,L-malic acid) methyl esters have been shown to form nanoconjugate platforms capable of delivering drugs to intracellular targets. These polymers are biodegradable and biocompatible, making them promising candidates for advanced therapeutic applications.[13]

The following diagram illustrates a simplified mechanistic pathway for a representative synthetic transformation involving L-(-)-Malic Acid Dimethyl Ester.

Caption: A representative synthetic transformation of L-(-)-Malic Acid Dimethyl Ester.

Analytical Techniques for Characterization and Quality Control

Ensuring the identity, purity, and stereochemical integrity of L-(-)-Malic Acid Dimethyl Ester is crucial. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide a unique fingerprint of the compound.[14][15]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and C-O ester linkages can be observed.[16]

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[17]

Chromatographic Methods

-

Gas Chromatography (GC): GC is often used to determine the purity of L-(-)-Malic Acid Dimethyl Ester.[7]

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound. This is particularly important in pharmaceutical applications where even small amounts of the undesired enantiomer can have significant consequences.[18]

Safety and Handling

L-(-)-Malic Acid Dimethyl Ester is generally considered to be of low toxicity, but appropriate safety precautions should always be taken when handling any chemical.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19][20]

-

Handling: Avoid contact with skin and eyes. Do not breathe mist or vapors.[19][20]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[19]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If on skin, wash with plenty of soap and water. If ingested, rinse mouth with water and consult a physician.[19][20]

Conclusion

L-(-)-Malic Acid Dimethyl Ester stands as a testament to the power of leveraging nature's chirality for the advancement of science. Its accessibility, well-defined stereochemistry, and versatile reactivity make it an indispensable tool for researchers and professionals in drug development and organic synthesis. A thorough understanding of its properties, synthesis, and applications, as detailed in this guide, will undoubtedly facilitate its continued use in the creation of novel and impactful molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Malic acid - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. Dimethyl L-(-)-Malate | 617-55-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. Dimethyl malate | C6H10O5 | CID 12674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. dimethyl malate, 1587-15-1 [thegoodscentscompany.com]

- 11. Dimethyl malate | 617-55-0 [chemicalbook.com]

- 12. Cas 1587-15-1,DL-Malic acid dimethyl ester | lookchem [lookchem.com]

- 13. Nanoconjugate Platforms Development Based in Poly(β,L-Malic Acid) Methyl Esters for Tumor Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. D-(+)-MALIC ACID DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Dimethyl malate, TMS derivative [webbook.nist.gov]

- 18. scielo.br [scielo.br]

- 19. fishersci.com [fishersci.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Physicochemical Properties and Applications of Dimethyl L-malate

Executive Summary

Dimethyl L-malate is a chiral diester of significant interest in the fields of organic synthesis and pharmaceutical development. As a versatile C4 building block, its stereochemical purity and multiple functional groups—two esters and a secondary alcohol—make it a valuable starting material for the synthesis of complex, high-value molecules. This guide provides a comprehensive technical overview of Dimethyl L-malate, focusing on its core molecular identity, physicochemical properties, synthesis, and analytical characterization. The cornerstone of its identity is its molecular weight of 162.14 g/mol .[1][2] This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind its properties and its practical applications, particularly as a chiral synthon in medicinal chemistry.

Core Molecular Identity

The utility of any chemical reagent begins with a precise understanding of its fundamental structure and identifiers. For Dimethyl L-malate, the presence of a stereocenter is critical to its function in asymmetric synthesis.

Chemical Structure and Stereochemistry

Dimethyl L-malate, systematically named dimethyl (2S)-2-hydroxybutanedioate, is the dimethyl ester of L-(-)-malic acid. The "(S)" designation in its systematic name denotes the absolute configuration at the C2 chiral center, which is responsible for its optical activity. This stereochemical integrity is paramount, as it allows for the transfer of chirality during a synthetic sequence, a foundational concept in the development of modern pharmaceuticals where single-enantiomer drugs are often required for optimal efficacy and safety.

Its structure features a four-carbon backbone with methoxycarbonyl groups at C1 and C4, and a hydroxyl group at the C2 position. The interplay between the polar hydroxyl group and the two ester functionalities dictates its reactivity and physical properties.

Molecular Formula and Weight

A compound's molecular formula and weight are its most fundamental quantitative descriptors, essential for stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₅ | [1][2] |

| Average Molecular Weight | 162.14 g/mol | [1][2] |

| Monoisotopic Mass | 162.052823 Da | [1] |

The molecular weight is the bedrock for all quantitative work, from reaction planning to final product analysis.

Key Chemical Identifiers

For unambiguous identification and information retrieval, a standardized set of identifiers is used globally.

| Identifier | Value | Source |

| CAS Number | 617-55-0 | [1] |

| PubChem CID | 12674 (for the racemate) | [1] |

| InChIKey | YSEKNCXYRGKTBJ-BYPYZUCNSA-N | [1] |

| Synonyms | Dimethyl (S)-(-)-malate, L-(-)-Malic Acid Dimethyl Ester | [1] |

Physicochemical Properties

The bulk properties of a substance are a direct consequence of its molecular structure. Understanding these properties is crucial for safe handling, storage, and process design. Dimethyl L-malate is typically a colorless to pale yellow liquid under standard conditions.[1][3]

| Property | Value | Causality & Significance |

| Physical State | Liquid | The lack of a highly ordered crystal lattice and moderate intermolecular forces result in a liquid state at room temperature. |

| Boiling Point | 104-108 °C @ 1 mmHg | The hydroxyl group allows for hydrogen bonding, leading to a relatively high boiling point for its molecular weight. Vacuum distillation is required to prevent decomposition.[1] |

| Density | ~1.232 g/mL (at 20 °C) | The presence of five oxygen atoms in a compact C4 structure leads to a density significantly greater than water.[1] |

| Refractive Index | ~1.441 (at 20 °C) | This value is useful for rapid, non-destructive purity assessment of the liquid.[1] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, Methanol); limited in water. | The ester groups provide lipophilic character, while the hydroxyl group offers some hydrophilic nature. Overall, it is more soluble in organic media.[1][3] |

| Optical Rotation | [α]²⁰/D ~ -6.5° to -7° (neat) | Direct experimental proof of its chiral nature. The negative sign indicates levorotatory behavior.[1] |

| Storage Temperature | 2-8°C, cool, dark place | Recommended to prevent slow degradation over time, which can be catalyzed by light or heat.[1][3] |

Synthesis and Manufacturing

The reliable synthesis of Dimethyl L-malate with high chemical and optical purity is key to its utility. Both chemical and biocatalytic routes are employed.

Chemical Synthesis: Acid-Catalyzed Esterification

The most common laboratory and industrial preparation involves the direct esterification of L-malic acid with methanol, driven by a strong acid catalyst. Thionyl chloride is particularly effective as it reacts with the methanol to form HCl in situ as the catalyst and sulfur dioxide, both of which are easily removed.

-

Setup: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel is placed in an ice-water bath (0-5 °C).

-

Reagents: L-malic acid (1.0 eq) is dissolved in excess anhydrous methanol (e.g., 7-8 mL per gram of malic acid).

-

Catalyst Addition: Thionyl chloride (2.2 eq) is added dropwise to the stirred methanol solution over 30-60 minutes, ensuring the temperature remains below 10 °C. Causality: This exothermic reaction generates the catalytic acid; slow addition prevents overheating and potential side reactions.

-

Reaction: After addition, the ice bath is removed, and the mixture is stirred at room temperature (25 °C) overnight. The reaction is monitored by Thin Layer Chromatography (TLC).

-

Workup: The solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated sodium bicarbonate solution. Self-Validation: The effervescence from neutralization confirms the presence of excess acid, which must be removed.

-

Extraction: The aqueous phase is extracted three times with ethyl acetate. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

Isolation: The solvent is evaporated under reduced pressure to yield Dimethyl L-malate as an oil, typically in high yield (>95%).[1]

Caption: Chemical synthesis workflow for Dimethyl L-malate.

Enzymatic Synthesis

Biocatalysis offers a green chemistry alternative, often providing exceptional enantioselectivity. Lipases, such as Candida antarctica lipase B (CAL-B), can catalyze the esterification of malic acid with a preference for one enantiomer, allowing for the kinetic resolution of a racemic mixture or the direct synthesis of the (S)-isomer.[4] This method is particularly valuable when extremely high enantiomeric excess (ee%) is required.

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of Dimethyl L-malate is a critical quality control step. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Purity Determination via Gas Chromatography (GC)

GC is the workhorse technique for assessing the purity of volatile compounds like Dimethyl L-malate. Using a chiral stationary phase, GC can also be employed to separate and quantify the L- and D-enantiomers, thus determining the optical purity or enantiomeric excess (ee%). Commercial standards are typically >98.0% pure by GC.

Structural Verification by Spectroscopy

-

Mass Spectrometry (MS): When coupled with GC (GC-MS), this technique provides definitive molecular weight confirmation. In electron ionization (EI) mode, the molecular ion peak ([M]⁺) would be observed at m/z = 162. Common fragmentation patterns for esters include the loss of an alkoxy group (-OCH₃, M-31) or an alkoxycarbonyl group (-COOCH₃, M-59).[1][5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic peaks include a broad absorption for the O-H stretch (~3400-3500 cm⁻¹), a strong C=O stretch for the ester groups (~1735 cm⁻¹), and C-O stretching bands.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the precise structure.

-

¹H NMR: The spectrum is expected to show a multiplet for the methine proton (CH-OH), a doublet of doublets for the diastereotopic methylene protons (-CH₂-), and two singlets for the non-equivalent methyl ester protons.

-

¹³C NMR: The spectrum will show six distinct carbon signals, including two in the carbonyl region (~170-175 ppm) for the ester carbons, a signal for the carbon bearing the hydroxyl group (~67 ppm), a methylene signal, and two signals for the methyl carbons.[1]

-

References

An In-Depth Technical Guide to the Solubility of (S)-Dimethyl 2-hydroxysuccinate for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of the solubility of (S)-Dimethyl 2-hydroxysuccinate, a chiral building block with significant potential in pharmaceutical synthesis. Recognizing the limited availability of extensive public solubility data for this specific compound, this document emphasizes the fundamental principles, robust experimental methodologies, and advanced data analysis techniques required to generate and interpret reliable solubility profiles. This approach is designed to empower researchers, scientists, and drug development professionals to conduct thorough, self-validating solubility studies, ensuring the highest level of scientific integrity.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance.[1][2] For chiral intermediates like this compound, a precise understanding of solubility is paramount. The stereospecific nature of this molecule, crucial for its application in asymmetric synthesis, may also influence its interaction with solvents and, ultimately, the scalability of synthetic processes.[3][4][5] Poor solubility can lead to challenges in reaction kinetics, purification, and formulation, potentially hindering the development of promising active pharmaceutical ingredients (APIs).[6]

This guide will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and explore the application of thermodynamic models for data correlation and prediction.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | Dimethyl (S)-(-)-malate | [7][8] |

| Synonyms | This compound, diMethyl 2-hydroxysuccinate | [8] |

| CAS Number | 617-55-0 | [7][8] |

| Molecular Formula | C6H10O5 | [7][8] |

| Molecular Weight | 162.14 g/mol | [8] |

| Appearance | Colorless to pale yellow liquid | [7] |

| Boiling Point | 104-108 °C at 1 mm Hg | [8] |

| Density | 1.232 g/mL at 20 °C | [8] |

| Optical Activity | [α]20/D -6.5°, neat | [8] |

| Predicted pKa | 11.72 ± 0.20 | [8] |

| Predicted LogP | -0.830 | [8] |

Note: The presence of a hydroxyl group and two ester functionalities suggests that this compound is a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[9] This structural feature is a key determinant of its solubility in various solvents.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing. A negative Gibbs free energy change indicates a spontaneous process. The solubility of a compound is influenced by several factors, including the polarity of the solute and solvent, the potential for hydrogen bonding, and the molecular size of the solute.[10][11] For polar compounds like this compound, solubility is generally higher in polar solvents.[9]

Experimental Determination of Solubility

The following section outlines a robust, self-validating protocol for determining the equilibrium solubility of this compound. The shake-flask method is presented as the gold standard due to its accuracy.[10][12]

The Equilibrium Shake-Flask Method: A Step-by-Step Protocol

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.

Core Principle: An excess of the solid solute is agitated in a solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid and the concentration of the solute is determined.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Methodology:

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials. Add a precise volume of the desired solvent to each vial. A typical starting point is to add enough solute to be visually certain that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a temperature-controlled shaker bath. Agitate the samples at a constant temperature (e.g., 25°C and 37°C are common for pharmaceutical applications) for a predetermined time.[13] It is crucial to establish the time required to reach equilibrium through a preliminary time-to-equilibrium study.

-

Phase Separation: After equilibration, carefully separate the saturated solution from the excess solid. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible, low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase of the analytical method). Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

Alternative and High-Throughput Methods

For earlier stages of drug discovery, higher throughput methods may be employed. Nephelometry, which measures light scattering from suspended particles, can be used to determine kinetic solubility.[1][2]

Data Analysis and Thermodynamic Modeling

Once experimental solubility data is obtained, it can be correlated using various thermodynamic models. This allows for a deeper understanding of the dissolution process and enables prediction of solubility at different conditions.

Common Thermodynamic Models

-

The van't Hoff Equation: This model describes the temperature dependence of solubility and can be used to determine the enthalpy of dissolution.

-

The Modified Apelblat Equation: This is a semi-empirical model that often provides a good correlation of solubility data with temperature.

-

Wilson and NRTL Models: These activity coefficient models are useful for describing the solubility in binary solvent mixtures.[14][15]

The selection of an appropriate model depends on the complexity of the system and the desired level of accuracy.[16][17][18]

Figure 2: A simplified workflow for thermodynamic analysis of solubility data.

Predictive Approaches to Solubility

In the absence of experimental data, computational models can provide initial estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based methods are two common approaches.[11] Machine learning algorithms are also increasingly being used to develop accurate predictive models for aqueous solubility.[19][20][21]

The Impact of Chirality on Solubility and Pharmaceutical Applications

The "(S)-" configuration of Dimethyl 2-hydroxysuccinate is a critical feature. In drug development, single-enantiomer drugs are often preferred as the different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.[3] While the direct impact of chirality on the solubility of this specific molecule in achiral solvents is not extensively documented, it is a crucial parameter to control during synthesis and purification. This compound serves as a valuable chiral synthon for the preparation of more complex, enantiomerically pure APIs.[8] The ability to control its solubility is therefore essential for developing efficient and scalable synthetic routes.[4][22]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the methodologies and theoretical principles outlined here equip researchers with the necessary tools to generate high-quality, reliable solubility profiles. A thorough understanding of solubility is a non-negotiable prerequisite for the successful application of this and other chiral building blocks in the pharmaceutical industry. By adhering to rigorous experimental protocols and employing appropriate data analysis techniques, scientists can mitigate risks and accelerate the development of new medicines.

References

- 1. rheolution.com [rheolution.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Dimethyl malate | 617-55-0 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. m.youtube.com [m.youtube.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. solubility experimental methods.pptx [slideshare.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. communities.springernature.com [communities.springernature.com]

- 21. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Profile of a Versatile Chiral Building Block

An In-depth Technical Guide to the Commercial Availability of (S)-Dimethyl 2-hydroxysuccinate

For Researchers, Scientists, and Drug Development Professionals

This compound, also known by its synonyms Dimethyl L-malate or L-(-)-Malic Acid Dimethyl Ester, is a chiral molecule of significant interest in synthetic organic chemistry and pharmaceutical development.[1] With the chemical formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol , this compound serves as a valuable starting material and intermediate for the enantioselective synthesis of complex molecules.[1] Its utility is rooted in the stereospecificity of its hydroxyl and ester functionalities, which allow for predictable and controlled chemical transformations. This guide provides a comprehensive overview of its commercial availability, synthesis considerations, key applications, and the analytical methodologies required to ensure its quality for research and development purposes.

Section 1: Commercial Availability and Procurement

This compound (CAS No. 617-55-0) is readily available from a variety of chemical suppliers that cater to the research and bulk chemical markets. Procurement for laboratory-scale use is straightforward, while larger quantities for process development or pilot-scale manufacturing may require direct inquiry and are often made to order.

Key Commercial Suppliers

The selection of a supplier is a critical decision that should be based on factors including purity, available documentation (Certificate of Analysis, SDS), cost, and lead time. Below is a summary of prominent suppliers offering this compound.

| Supplier | Product Name/Synonym | CAS Number | Typical Purity | Notes |

| Sigma-Aldrich (Merck) | Dimethyl (S)-(-)-malate | 617-55-0 | 98% | Often available in various quantities for R&D. |

| ChemScene | This compound | 617-55-0 | ≥97% | Provides basic physical and chemical properties.[1] |

| Protheragen | This compound | 617-55-0 | Inquiry-based | Caters to pharmaceutical and biotech industries.[2] |

| Fluorochem | Dimethyl 2-hydroxysuccinate | 617-55-0 | 97% | Intended for laboratory use.[3] |

Disclaimer: Availability, purity, and product specifications are subject to change. Researchers should always consult the supplier's official documentation for the most current information.

Procurement Rationale for R&D Professionals

When procuring this compound, the primary consideration is the intended application.

-

For early-stage discovery and medicinal chemistry , a purity of ≥97% is generally sufficient. The key is confirming the material's identity and stereochemical integrity.

-

For later-stage development and GMP applications , sourcing from a supplier that can provide detailed batch records, impurity profiles, and scalability is paramount. The transition from research-grade to bulk material often necessitates re-validation of the supplier and material.

Section 2: Synthesis and Manufacturing Insights

Understanding the synthetic origin of a chemical provides valuable insight into potential impurities and quality considerations. The most common and economically viable route to this compound is the direct esterification of its corresponding chiral precursor, L-Malic acid.

Fischer Esterification: The Primary Synthetic Route

The synthesis is a classic Fischer esterification reaction. L-Malic acid is reacted with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the diester product.

Causality of Experimental Choices & Impurity Profile

-

Starting Material: The use of L-Malic acid ((S)-enantiomer) is crucial as the esterification does not affect the chiral center, thus preserving the desired (S)-stereochemistry in the final product. The primary source of enantiomeric impurity would be the presence of D-Malic acid in the starting material.

-

Acid Catalyst: A strong acid protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Excess Methanol: Le Châtelier's principle dictates that using one reactant in excess shifts the equilibrium to favor product formation.

-

Potential Impurities:

-

Residual L-Malic Acid: Incomplete reaction.

-

(S)-Monomethyl 2-hydroxysuccinate: Partial esterification product.

-

Dimethyl Fumarate/Maleate: Formed via dehydration of the secondary alcohol under harsh acidic/thermal conditions.

-

Residual Methanol and Acid: Carryover from the reaction.

-

Section 3: Applications in Research and Drug Development

The value of this compound lies in its identity as a chiral pool starting material. The term "chiral pool" refers to the use of inexpensive, enantiomerically pure natural products as starting materials for the synthesis of other chiral compounds.

-

Asymmetric Synthesis: It is employed as a versatile C4 building block. The stereocenter is already defined, which simplifies the synthesis of target molecules with the same stereochemistry. The hydroxyl and two ester groups can be selectively modified or used to direct the formation of new stereocenters.

-

Pharmaceutical Intermediates: While direct applications in FDA-approved drugs are not as prominent as for other intermediates like dimethyl fumarate (used in treating multiple sclerosis)[4][5][6], its structural motif is relevant. Many biologically active molecules contain hydroxylated or succinate-derived backbones, making this a valuable intermediate for synthesizing novel drug candidates and their analogues. The dimethylamino pharmacophore, for instance, is found in numerous FDA-approved drugs, and derivatives of succinates can serve as precursors to such compounds.[7][8]

Section 4: Analytical and Quality Control

For any research or development work, verifying the identity, purity, and stereochemical integrity of the starting material is a non-negotiable step. A supplier's Certificate of Analysis (CoA) provides a baseline, but independent verification is often warranted.

Standard Analytical Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Confirms the molecular structure by showing characteristic peaks for the methoxy protons (CH₃), the methylene protons (CH₂), and the methine proton (CH). Integration of these peaks confirms their relative ratios. It is also highly effective for detecting residual solvents like methanol.

-

¹³C NMR: Confirms the number of unique carbon atoms in the molecule, including the two distinct carbonyl carbons of the ester groups.

-

-

Gas Chromatography (GC): When coupled with a Flame Ionization Detector (FID), GC is an excellent method for determining purity by separating volatile impurities.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical technique for confirming enantiomeric purity (or enantiomeric excess, e.e.). The compound is run on a chiral stationary phase that can separate the (S) and (R) enantiomers, allowing for their quantification.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms the presence of key functional groups: a broad O-H stretch for the alcohol and strong C=O stretches for the ester groups.

Experimental Protocol: Purity and Identity Verification by ¹H NMR

This protocol describes a self-validating system for end-users to confirm the identity of commercially supplied this compound.

-

Objective: To confirm the chemical structure and assess for the presence of obvious impurities.

-

Materials:

-

This compound sample

-

Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tube, pipette, vial

-

-

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

-

Agitate the vial gently until the sample is fully dissolved.

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum according to the spectrometer's standard operating procedure.

-

-

Data Interpretation (Expected Chemical Shifts):

-

~4.5 ppm (dd, 1H): Methine proton (-CH(OH)-). The coupling pattern (doublet of doublets) arises from splitting by the two diastereotopic methylene protons.

-

~3.8 ppm (s, 3H): Methoxy protons (-COOCH₃) adjacent to the chiral center.

-

~3.7 ppm (s, 3H): Methoxy protons (-COOCH₃) of the other ester group.

-

~2.8 ppm (m, 2H): Methylene protons (-CH₂-).

-

~2.5-3.0 ppm (br s, 1H): Hydroxyl proton (-OH). This peak can be broad and its position may vary. Can be confirmed by a D₂O shake experiment.

-

0.0 ppm (s): TMS internal standard.

-

-

Trustworthiness Check: The integration values of the peaks should correspond to a 1:3:3:2 proton ratio. The presence of significant unexpected peaks may indicate impurities. For example, a sharp singlet around 3.49 ppm could indicate residual methanol.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for chemical synthesis. Its procurement from reputable suppliers, coupled with a robust internal quality control process, is essential for ensuring the success of research and development projects. By understanding its synthesis, potential impurities, and the analytical methods needed for its validation, researchers and drug development professionals can confidently utilize this versatile molecule to advance the synthesis of complex, high-value chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. Dimethyl 2-hydroxysuccinate | CymitQuimica [cymitquimica.com]

- 4. Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? | MDPI [mdpi.com]

- 6. Novel potential pharmacological applications of dimethyl fumarate-an overview and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (S)-dimethyl 2-(dimethylamino)succinate | C8H15NO4 | CID 2758528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

A Technical Guide to the Natural Occurrence and Significance of L-Malic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

L-malic acid, a ubiquitous dicarboxylic acid, is a central metabolite in all living organisms, from microorganisms to plants and animals.[1][2] First isolated from unripe apples, its name is derived from the Latin word for apple, malum.[1] This guide provides an in-depth exploration of the natural occurrence of L-malic acid and its derivatives. It delves into their diverse biosynthetic pathways, physiological roles, and the analytical methodologies required for their study. Furthermore, this document highlights their burgeoning significance in the pharmaceutical and biotechnology sectors, offering insights for future research and drug development.

Introduction: The Centrality of L-Malic Acid

L-malic acid ( (S)-2-hydroxybutanedioic acid) is a four-carbon organic acid that plays a pivotal role in cellular metabolism.[3] As a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, it is fundamental to aerobic respiration and energy production in nearly all forms of life.[4][5][6] The molecule possesses a chiral center, resulting in two stereoisomers: L-malic acid and D-malic acid. The L-isomer is the naturally occurring and biologically active form, while the D-isomer is not typically metabolized by humans.[2][7]

Beyond its role in energy metabolism, L-malic acid and its derivatives are involved in a wide array of physiological processes, including carbon fixation in plants, neurotransmission in animals, and as signaling molecules in host-microbiota interactions.[8][9][10] This functional diversity makes the study of these compounds a fertile ground for discovery and therapeutic innovation.

Natural Distribution and Physiological Roles

The presence of L-malic acid and its derivatives spans the biological kingdoms, with specific roles adapted to the needs of the organism.

In the Plant Kingdom

L-malic acid is particularly abundant in plants, contributing to the sour taste of many fruits like apples, grapes, and cherries.[1] Its concentration varies with the species and the developmental stage of the fruit.[11]

-

C4 and CAM Photosynthesis: In certain plants adapted to arid conditions, L-malate is a crucial component of specialized carbon fixation pathways.[8][12]

-

C4 Carbon Fixation: In C4 plants like corn and sugarcane, atmospheric CO2 is initially fixed into a four-carbon molecule, oxaloacetate, which is then reduced to malate in mesophyll cells.[9][13][14][15] This malate is transported to bundle-sheath cells, where it is decarboxylated to release CO2 at a high concentration around the RuBisCO enzyme, minimizing photorespiration.[9][13][15][16]

-

Crassulacean Acid Metabolism (CAM): CAM plants, such as cacti and pineapples, open their stomata at night to fix CO2 into malic acid, which is stored in vacuoles.[8][17][18][19] During the day, the stomata close to conserve water, and the stored malate is broken down to release CO2 for photosynthesis.[8][17][18][19]

-

-

Stomatal Regulation: L-malate, along with potassium ions, acts as an important osmolyte in the guard cells of plant leaves. The accumulation of malate decreases the solute potential, leading to water influx and the opening of stomata for gas exchange.

In Microorganisms

Many microorganisms, including fungi, yeasts, and bacteria, can produce and accumulate L-malic acid as a fermentation end-product.[3][20] This capability is being extensively explored for the industrial bio-production of L-malic acid as an environmentally friendly alternative to chemical synthesis.[3][20] Microbial biosynthesis can occur through several metabolic routes, including the reductive TCA (rTCA) pathway, the glyoxylate pathway, and the conversion of phosphoenolpyruvate to oxaloacetate.[3][20][21][22][23]

In Animals and Humans

In animals, L-malate is a key intermediate in cellular energy production through the TCA cycle.[4][24][25][26]

-

Malate-Aspartate Shuttle: Because the inner mitochondrial membrane is impermeable to NADH, the malate-aspartate shuttle is essential for transferring reducing equivalents from NADH produced during glycolysis in the cytosol into the mitochondrial matrix for oxidative phosphorylation.[27][28][29][30][31] In this process, cytosolic oxaloacetate is reduced to malate, which is then transported into the mitochondria. Inside the matrix, malate is re-oxidized to oxaloacetate, regenerating NADH.[27][30]

-

Metabolic Regulation and Signaling: Recent research has highlighted L-malic acid's role as a signaling molecule.[10] Dysregulation of its physiological concentration has been linked to various diseases, suggesting its potential as a therapeutic target.[10]

Key L-Malic Acid Derivatives and Their Functions

The hydroxyl and carboxyl groups of L-malic acid allow for the formation of various derivatives with distinct biological roles.

| Derivative | Natural Source (Example) | Key Function(s) |

| Malate | Ubiquitous (all living cells) | Central intermediate in the TCA cycle and gluconeogenesis.[4] Anion involved in pH regulation and ion transport. |

| Malyl-CoA | Bacteria, Plants | Intermediate in the 3-hydroxypropionate bi-cycle for carbon fixation. |

| Aspartate | Ubiquitous | Formed from malate via transamination; a key amino acid and neurotransmitter. Component of the malate-aspartate shuttle.[27][28] |

| Oxaloacetate | Ubiquitous | Precursor to malate in the TCA cycle; involved in amino acid synthesis and gluconeogenesis.[5] |

Biosynthesis and Metabolism: A Visual Overview

The synthesis and interconversion of L-malic acid and its derivatives are central to cellular metabolism. The following diagram illustrates the core pathways involving L-malate.

Caption: Central metabolic pathways involving L-malic acid.

Methodologies for Analysis

The accurate extraction and quantification of L-malic acid and its derivatives from complex biological matrices are critical for research.

Experimental Protocol: Extraction and Quantification of L-Malic Acid from Fruit Tissue

This protocol provides a robust method for analyzing L-malic acid content in fruit samples, such as apples, using High-Performance Liquid Chromatography (HPLC).

Objective: To extract and quantify L-malic acid from apple tissue.

Materials:

-

Apple samples

-

Liquid nitrogen

-

Deionized water (Milli-Q or equivalent)

-

0.1% Phosphoric acid (mobile phase)

-

L-malic acid standard (for calibration curve)

-

Mortar and pestle

-

Centrifuge and centrifuge tubes (1.5 mL or 2 mL)

-

Syringe filters (0.45 µm)

-

HPLC system with a UV detector and a suitable column (e.g., C18 reverse-phase)

Methodology:

-

Sample Preparation:

-

Flash-freeze approximately 1-2 grams of fresh apple tissue (without seeds or core) in liquid nitrogen.

-

Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.

-

Accurately weigh about 0.1 g of the frozen powder into a 1.5 mL microcentrifuge tube.[11]

-

-

Extraction:

-

Sample Filtration and Analysis:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Analyze the sample using an HPLC system. A typical method involves a C18 column with a 0.1% phosphoric acid mobile phase and UV detection at 214 nm.[32]

-

-

Quantification:

-

Prepare a series of L-malic acid standards of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 g/L).

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Calculate the concentration of L-malic acid in the sample by comparing its peak area to the calibration curve.

-

Analytical Workflow Visualization

The following diagram illustrates a standard workflow for the analysis of L-malic acid derivatives from biological samples.

Caption: A typical workflow for analyzing L-malic acid.

Applications in Drug Development and Biotechnology

The unique biochemical properties of L-malic acid and its derivatives make them valuable in various commercial sectors.

-

Pharmaceutical Industry: L-malic acid is used as an excipient in drug formulations to improve solubility, stability, and taste.[33][34] Its salts, such as sodium L-malate, have been investigated for treating liver dysfunction and hypertension.[33] Furthermore, it can enhance the absorption of amino acids and may help reduce the side effects of certain drugs.[33] The central role of malate in metabolism also makes its associated enzymes and transporters potential targets for therapeutic intervention in metabolic diseases.[6][10]

-

Food and Beverage Industry: L-malic acid is widely used as a food additive (E296) to provide a tart taste and to act as a flavor enhancer and acidulant in products like beverages, candies, and jams.[3][34]

-

Animal Feed: In animal nutrition, L-malic acid supplementation can improve feed efficiency, promote digestion, and enhance animal health.[35][36] Studies in pigs have shown that it can improve meat quality and antioxidant capacity.[37] It also has the potential to remodel skeletal muscle function in offspring when included in the maternal diet.[38]

-

Biotechnology: There is significant interest in using microbial fermentation to produce L-malic acid from renewable feedstocks as a platform chemical for the synthesis of biodegradable polymers and other valuable compounds.[3][20][21]

Conclusion and Future Perspectives

L-malic acid and its derivatives are far more than simple intermediates in a central metabolic pathway. Their diverse roles in plant adaptation, microbial metabolism, and animal physiology underscore their fundamental importance to life. For researchers and drug development professionals, a deep understanding of the natural occurrence and function of these molecules opens up new avenues for innovation. Future research will likely focus on elucidating the complex signaling roles of L-malate, engineering more efficient microbial production systems, and exploring the therapeutic potential of targeting malate-related pathways for a range of human diseases.

References

- 1. quora.com [quora.com]

- 2. ingredi.com [ingredi.com]

- 3. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intermediates of TCA Cycle [unacademy.com]

- 5. Khan Academy [khanacademy.org]

- 6. Articles [globalrx.com]

- 7. quora.com [quora.com]

- 8. Crassulacean acid metabolism - Wikipedia [en.wikipedia.org]

- 9. C4 carbon fixation - Wikipedia [en.wikipedia.org]